molecular formula C10H17BrSSi B14260840 Silane, (5-bromo-2-thienyl)(1,1-dimethylethyl)dimethyl- CAS No. 207844-32-4

Silane, (5-bromo-2-thienyl)(1,1-dimethylethyl)dimethyl-

Cat. No.: B14260840
CAS No.: 207844-32-4
M. Wt: 277.30 g/mol
InChI Key: KLEOAOPEERKQTC-UHFFFAOYSA-N
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Description

Silane, (5-bromo-2-thienyl)(1,1-dimethylethyl)dimethyl- is an organosilicon compound that features a silane group bonded to a 5-bromo-2-thienyl moiety and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (5-bromo-2-thienyl)(1,1-dimethylethyl)dimethyl- typically involves the reaction of 5-bromo-2-thiophenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

5-bromo-2-thiophenol+tert-butylchlorodimethylsilaneEt3NSilane, (5-bromo-2-thienyl)(1,1-dimethylethyl)dimethyl-+HCl\text{5-bromo-2-thiophenol} + \text{tert-butylchlorodimethylsilane} \xrightarrow{\text{Et}_3\text{N}} \text{Silane, (5-bromo-2-thienyl)(1,1-dimethylethyl)dimethyl-} + \text{HCl} 5-bromo-2-thiophenol+tert-butylchlorodimethylsilaneEt3​N​Silane, (5-bromo-2-thienyl)(1,1-dimethylethyl)dimethyl-+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Silane, (5-bromo-2-thienyl)(1,1-dimethylethyl)dimethyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like dichloromethane, and bases such as triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding hydrogenated thiophene derivative.

Scientific Research Applications

Silane, (5-bromo-2-thienyl)(1,1-dimethylethyl)dimethyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Silane, (5-bromo-2-thienyl)(1,1-dimethylethyl)dimethyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Silane, (5-bromo-2-thienyl)methoxy(1,1-dimethylethyl)dimethyl-
  • Silane, (5-bromo-2-thienyl)(1,1-dimethylethyl)diphenyl-

Uniqueness

Silane, (5-bromo-2-thienyl)(1,1-dimethylethyl)dimethyl- is unique due to the presence of both a bromine atom and a thiophene ring, which confer distinct reactivity and potential applications compared to other silane compounds. Its specific structural features make it a valuable building block in organic synthesis and materials science.

Properties

IUPAC Name

(5-bromothiophen-2-yl)-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrSSi/c1-10(2,3)13(4,5)9-7-6-8(11)12-9/h6-7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEOAOPEERKQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)C1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444128
Record name Silane, (5-bromo-2-thienyl)(1,1-dimethylethyl)dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207844-32-4
Record name Silane, (5-bromo-2-thienyl)(1,1-dimethylethyl)dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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